molecular formula C22H18N2O4S2 B15024431 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide

Katalognummer: B15024431
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: DGJBTZBKVBLNQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of benzisothiazoles. This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a sulfonamide group and a phenylsulfanyl methyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted with 4-[(phenylsulfanyl)methyl]phenylamine to yield the final product. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the use of high-purity reagents and solvents to achieve consistent quality. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

    Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzisothiazoles, which have various applications in different fields.

Wissenschaftliche Forschungsanwendungen

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. The benzisothiazole ring plays a crucial role in its binding affinity and specificity. The sulfonamide group enhances its solubility and bioavailability, making it an effective agent in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}ACETAMIDE is unique due to its combination of a benzisothiazole ring with a sulfonamide group and a phenylsulfanyl methyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.

Eigenschaften

Molekularformel

C22H18N2O4S2

Molekulargewicht

438.5 g/mol

IUPAC-Name

N-[4-(phenylsulfanylmethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C22H18N2O4S2/c25-21(14-24-22(26)19-8-4-5-9-20(19)30(24,27)28)23-17-12-10-16(11-13-17)15-29-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,23,25)

InChI-Schlüssel

DGJBTZBKVBLNQO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.